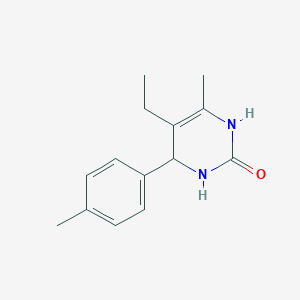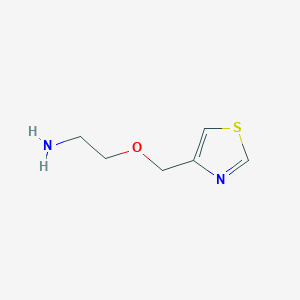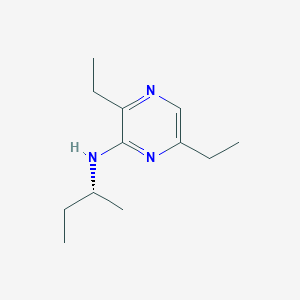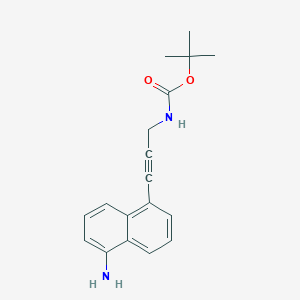![molecular formula C10H11N3O B13119449 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylbenzo[e][1,2,4]triazin-3-amine Blatter radicals . These radicals were first reported by Blatter in 1968 . Unlike their nitroxide counterparts, Blatter radicals exhibit greater flexibility for modification through simple substitution changes. Recent advancements in their synthesis have positioned them as promising candidates for various applications in functional materials.
Vorbereitungsmethoden
The synthetic routes for 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone involve the introduction of a methyl group onto the benzo[e][1,2,4]triazine core. While specific methods may vary, one common approach is the reaction of benzo[e][1,2,4]triazin-3-amine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under suitable conditions. Industrial production methods may involve large-scale synthesis and purification processes .
Analyse Chemischer Reaktionen
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield reduced derivatives of the compound.
Substitution: Substituting functional groups on the benzo[e][1,2,4]triazine ring can modify its properties. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone finds applications in various fields:
Chemistry: As a stable radical, it serves as a spin label in EPR spectroscopy.
Biology: It can be used as a probe to study redox processes in biological systems.
Medicine: Research explores its potential as an antioxidant or therapeutic agent.
Industry: It may contribute to the development of functional materials like liquid crystals and magnetic materials.
Wirkmechanismus
The exact mechanism by which 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone exerts its effects remains an active area of investigation. It likely involves interactions with molecular targets and pathways related to redox processes, but further studies are needed to elucidate the specifics.
Vergleich Mit ähnlichen Verbindungen
While Blatter radicals share some similarities with nitroxides, their unique properties make them distinct. Other similar compounds include nitroxides, stable radicals, and related heterocyclic systems.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-(7-methyl-2H-1,2,4-benzotriazin-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-9-10(5-7)13(8(2)14)12-6-11-9/h3-6H,1-2H3,(H,11,12) |
InChI-Schlüssel |
MVRIFDJBWNCNTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=CNN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)






![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
